molecular formula C21H16N4O B2675212 N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 688317-87-5

N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2675212
CAS No.: 688317-87-5
M. Wt: 340.386
InChI Key: FJULJPAGMSUKFL-UHFFFAOYSA-N
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Description

N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the “click chemistry” approach. This method is favored due to its high efficiency and regioselectivity. The reaction is usually carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . The triazole ring’s ability to form stable complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

    1,2,3-Triazole: A simpler triazole derivative with similar biological activities.

    1,2,4-Triazole: Another triazole isomer with distinct chemical properties and applications.

    Imidazole: A related heterocyclic compound with a wide range of biological activities.

Uniqueness: N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its high regioselectivity in reactions make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,1,5-triphenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-21(22-17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)25(24-23-19)18-14-8-3-9-15-18/h1-15H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJULJPAGMSUKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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